molecular formula C12H15N5O2 B11487726 N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide

N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide

Cat. No.: B11487726
M. Wt: 261.28 g/mol
InChI Key: GWBZHHFGGPVWFW-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound that features both an ethoxyphenyl group and a tetrazole ring. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: This can be achieved by reacting 4-ethoxyphenol with a suitable halogenating agent to introduce a leaving group.

    Introduction of the Tetrazole Ring: The intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.

    Amidation Reaction: Finally, the tetrazole intermediate is reacted with a suitable amine to form the final amide product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a phenol or quinone derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a quinone derivative, while reduction could yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE would depend on its specific biological target. Generally, compounds with a tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ethoxyphenyl group may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(4-CHLOROPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE: Similar structure but with a chloro group instead of an ethoxy group.

Uniqueness

N-(4-ETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C12H15N5O2

Molecular Weight

261.28 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C12H15N5O2/c1-2-19-11-5-3-10(4-6-11)14-12(18)7-8-17-9-13-15-16-17/h3-6,9H,2,7-8H2,1H3,(H,14,18)

InChI Key

GWBZHHFGGPVWFW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCN2C=NN=N2

Origin of Product

United States

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